

A Comparative Guide to the Characterization of BOC-NH-PEG2-propene Conjugates

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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the characterization of **BOC-NH-PEG2-propene**, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. The data presented is a synthesis of information from various chemical suppliers and scientific publications, offering a baseline for researchers to compare their own experimental results.

Molecular Profile of BOC-NH-PEG2-propene

Property	Value
Molecular Formula	C ₁₂ H ₂₃ NO ₄
Molecular Weight	245.32 g/mol
Purity (Typical)	≥95% to ≥98% (Varies by supplier)
Appearance	Colorless to light yellow liquid

Analytical Characterization Methods

The structural integrity and purity of **BOC-NH-PEG2-propene** are critical for its successful application in drug development. A multi-technique approach is recommended for comprehensive characterization. This section compares the utility of Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **BOC-NH-PEG2-propene**, providing detailed information about the chemical environment of each proton and carbon atom.

Expected ^1H and ^{13}C NMR Chemical Shifts:

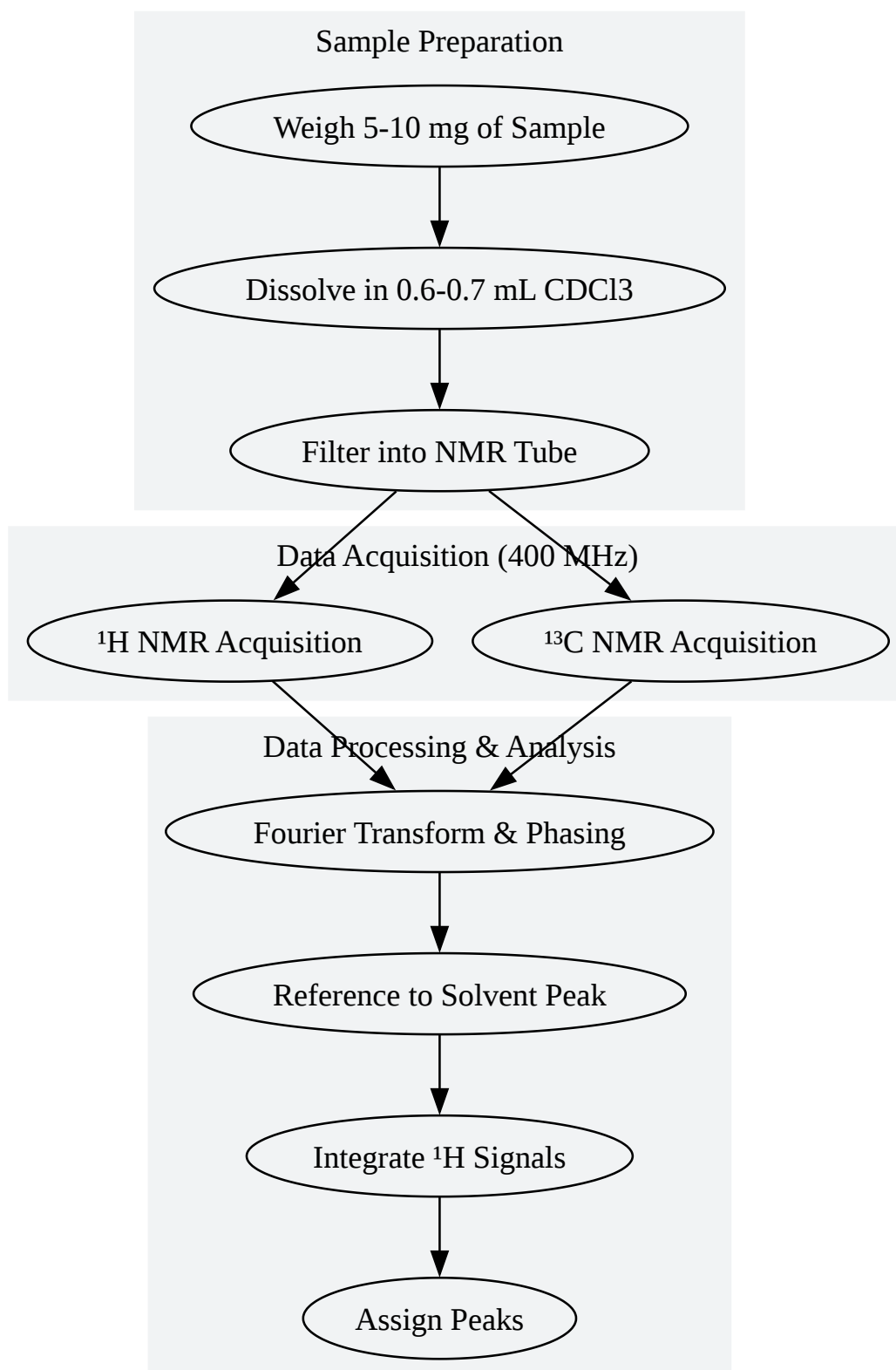
The following table summarizes the expected chemical shifts (ppm) for **BOC-NH-PEG2-propene**. These values are based on the analysis of similar BOC-protected PEG compounds and the known effects of adjacent functional groups. Actual shifts may vary depending on the solvent and concentration.

Assignment	^1H NMR (ppm)	^{13}C NMR (ppm)
BOC Group (-C(CH ₃) ₃)	~1.4 (s, 9H)	~28.5, ~79.0
PEG Backbone (-O-CH ₂ -CH ₂ -O-)	~3.5-3.7 (m, 8H)	~69.0-71.0
Propene Group (-CH ₂ -CH=CH ₂)	~4.0 (d, 2H)	~72.0, ~117.0, ~134.0
NH Proton	~5.0 (br s, 1H)	-
BOC Carbonyl (-C=O)	-	~156.0

Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **BOC-NH-PEG2-propene**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

- Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
- Data Acquisition (400 MHz Spectrometer):
 - ^1H NMR:
 - Pulse Program: Standard single-pulse.
 - Number of Scans: 16-64.
 - Spectral Width: ~16 ppm.
 - ^{13}C NMR:
 - Pulse Program: Proton-decoupled.
 - Number of Scans: 1024 or more for adequate signal-to-noise.
 - Spectral Width: ~220 ppm.
- Data Processing:
 - Apply Fourier transformation and phase correction.
 - Reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the ^1H NMR signals to confirm the proton ratios.



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Caption: Workflow for ESI-MS sample preparation and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the **BOC-NH-PEG2-propene** conjugate. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector is often employed.

Expected HPLC Performance:

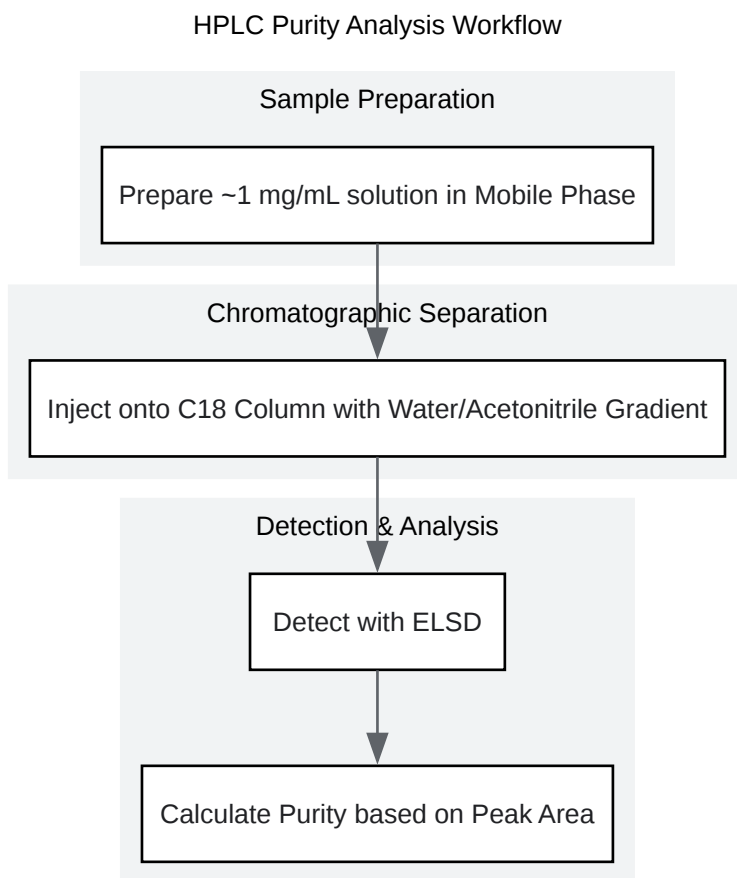
Parameter	Typical Value
Purity	≥95% (as determined by peak area)
Retention Time	Varies depending on the column and mobile phase composition. Consistency is key for quality control.

Experimental Protocol: HPLC-ELSD

- Instrumentation:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: Water.
 - Mobile Phase B: Acetonitrile.
 - Detector: Evaporative Light Scattering Detector (ELSD).
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Gradient: A linear gradient from low to high organic content (e.g., 10-90% B over 15 minutes).
 - Injection Volume: 10 µL.
- Sample Preparation:

- Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Workflow for HPLC Purity Determination



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Caption: Workflow for HPLC purity analysis from sample preparation to data interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the **BOC-NH-PEG2-propene** molecule.

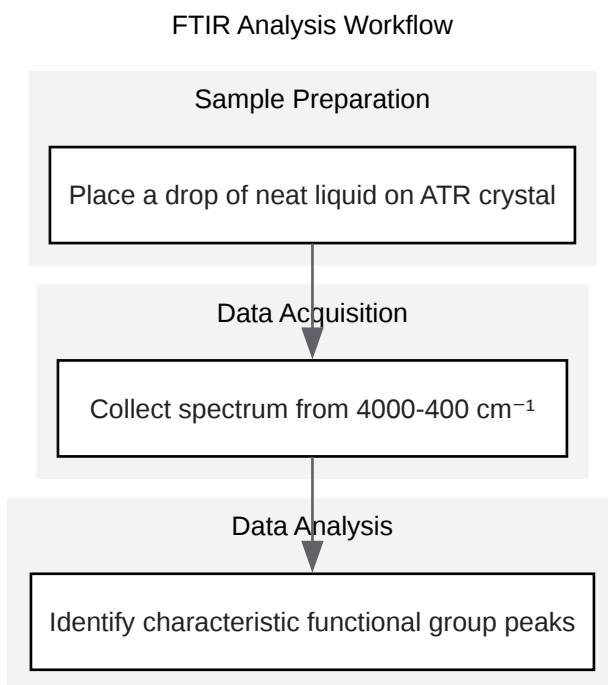
Expected FTIR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	~3350	Medium
C-H Stretch (Aliphatic)	~2870-2980	Strong
C=O Stretch (BOC)	~1690-1710	Strong
N-H Bend	~1520	Medium
C-O-C Stretch (PEG)	~1100	Strong
C=C Stretch (Propene)	~1645	Medium

Experimental Protocol: FTIR (ATR)

- Sample Preparation:
 - Place a small drop of the neat liquid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
- Data Acquisition:
 - Collect the spectrum over a range of 4000-400 cm⁻¹.
 - Perform a background scan of the clean ATR crystal before analyzing the sample.

Workflow for FTIR Analysis



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Caption: Workflow for FTIR analysis using the ATR technique.

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